molecular formula C21H20F3N3O3S2 B10941622 Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 832674-31-4

Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10941622
CAS No.: 832674-31-4
M. Wt: 483.5 g/mol
InChI Key: SXUHLTHWMPVPFX-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core linked via a carboxamide group to a tetrahydrobenzothiophene moiety. The trifluoromethyl (-CF₃) group at the 6-position of the thienopyridine ring distinguishes it from analogs, imparting electron-withdrawing properties that enhance metabolic stability and influence intermolecular interactions .

Properties

CAS No.

832674-31-4

Molecular Formula

C21H20F3N3O3S2

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 2-[[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H20F3N3O3S2/c1-3-30-20(29)14-10-6-4-5-7-11(10)31-19(14)27-17(28)16-15(25)13-9(2)8-12(21(22,23)24)26-18(13)32-16/h8H,3-7,25H2,1-2H3,(H,27,28)

InChI Key

SXUHLTHWMPVPFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Formation of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine scaffold is synthesized via cyclization reactions involving substituted pyridine precursors. A key method involves reacting ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate with cyanothioacetamide in ethanol under basic conditions (triethylamine), yielding a 2-mercaptonicotinonitrile intermediate. Subsequent treatment with chloroacetamide derivatives in dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of sodium carbonate facilitates cyclization to form the thieno[2,3-b]pyridine core.

For the target compound, the introduction of the trifluoromethyl (–CF₃) and methyl (–CH₃) groups at positions 6 and 4, respectively, requires tailored starting materials. Ethyl 5-cyano-2-methyl-6-(trifluoromethyl)nicotinate serves as a precursor, where the trifluoromethyl group is introduced via nucleophilic substitution or directed fluorination during earlier synthetic stages.

Functionalization to the Carboxylic Acid

The 2-carboxylic acid derivative is obtained by hydrolyzing the nitrile group of the thieno[2,3-b]pyridine intermediate. This is achieved under acidic conditions (e.g., concentrated HCl) at reflux, followed by neutralization to yield the free carboxylic acid. Alternatively, the nitrile can be converted directly to the acid using oxidative methods such as hydrogen peroxide in alkaline media.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Source
CyclizationCyanothioacetamide, EtOH, triethylamine65–75
Chloroacetamide reactionDMF, Na₂CO₃, 80°C, 12 h70–80
Nitrile hydrolysisHCl (conc.), reflux, 6 h85–90

Preparation of Ethyl 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate

Cyclization to the Tetrahydrobenzothiophene Skeleton

The tetrahydrobenzothiophene moiety is synthesized via a Friedel–Crafts alkylation or cyclocondensation strategy. A reported method involves reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with ethyl chloroacetate in ethanol under reflux with anhydrous potassium carbonate. This yields ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which is subsequently deaminated to the free amine using hydrochloric acid.

Palladium-Catalyzed Carbonylation for Ester Formation

An alternative approach employs palladium-catalyzed carbonylation to form the benzothiophene-3-carboxylate ester. Substituted 2-(phenylethynyl)phenyl sulfides are treated with carbon monoxide (32 atm) and air in methanol at 80°C using a Pd(II) catalyst (e.g., Pd(OAc)₂) and potassium iodide. This method achieves high regioselectivity and yields (up to 81%) for the ester product.

Comparative Methods for Ester Synthesis

MethodCatalyst SystemTemperatureYield (%)Source
CyclocondensationK₂CO₃, EtOH, reflux80°C60–70
Palladium carbonylationPd(OAc)₂, KI, CO, air80°C75–81

Amide Bond Formation Between Thieno[2,3-b]pyridine and Tetrahydrobenzothiophene

Activation of the Carboxylic Acid

The thieno[2,3-b]pyridine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is highly reactive and facilitates nucleophilic acyl substitution with the amine group of the tetrahydrobenzothiophene derivative.

Coupling Reaction

The acid chloride is reacted with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine. The reaction proceeds at room temperature for 12–24 hours, yielding the final amide product.

Optimized Coupling Conditions

ParameterValueSource
SolventTHF
BaseTriethylamine
Reaction time18 h
Yield70–75%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The amine proton (–NH–) of the thieno[2,3-b]pyridine moiety appears as a singlet at δ 9.92 ppm, while the methyl group (–CH₃) resonates as a triplet at δ 1.64–1.67 ppm. The ethyl ester group (–COOCH₂CH₃) shows characteristic quartets at δ 4.20–4.30 ppm and a triplet at δ 1.30–1.35 ppm.

  • IR Spectroscopy : Stretching vibrations at 3423 cm⁻¹ (–NH–) and 1654 cm⁻¹ (C=O amide) confirm the amide bond.

Purity Assessment

Thin-layer chromatography (TLC) using toluene:acetone (8:2) or hexane:ethyl acetate (95:5) as eluents ensures reaction completion and product purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm further validates purity (>98%).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit diverse biological activities:

  • Antimicrobial Activity : Compounds similar to ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that modifications in the thieno[2,3-b]pyridine structure can enhance the efficacy against various microbial strains .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, the introduction of specific substituents can lead to increased activity against certain cancer cell lines .
  • Anti-inflammatory Effects : Research has indicated that compounds with similar structures may exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a candidate for drug development:

  • Lead Compound Development : Its structural characteristics may serve as a lead for developing new therapeutic agents targeting infectious diseases and cancer.
  • Pharmacological Studies : Ongoing pharmacological studies aim to elucidate its mechanism of action and optimize its pharmacokinetic properties.

Materials Science Applications

Beyond medicinal chemistry, this compound's unique properties may find applications in materials science:

  • Organic Electronics : The incorporation of fluorinated groups can enhance electronic properties suitable for applications in organic semiconductors.
  • Polymer Chemistry : Its reactive functional groups could be utilized in polymer synthesis to create novel materials with specific properties.

Case Studies and Research Findings

Several case studies highlight the effectiveness of compounds related to this compound:

  • A study demonstrated that modifications on the thieno[2,3-b]pyridine scaffold significantly improved antibacterial activity against resistant strains .
  • Another investigation into its anticancer potential revealed promising results against breast cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in disease pathways, such as kinases or proteases.

    Modulating Receptors: It can bind to and modulate the activity of receptors, such as G-protein coupled receptors (GPCRs).

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The similarity in the carboxamide linkage and tetrahydrobenzothiophene scaffold suggests comparable conformational flexibility .

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)

This compound (similarity score: 0.86) features a Boc-protected amino group and a partially saturated thieno[2,3-c]pyridine ring. The Boc group enhances solubility in organic solvents but requires deprotection for further functionalization, unlike the target compound’s free amino group. The altered ring system (c-pyridine vs. b-pyridine) may affect π-π stacking interactions in biological targets .

Ethyl 2-Amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 139950-90-6)

The tert-pentyl substituent at the 6-position introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

This derivative (22% yield) incorporates a hydroxyphenyl group and an ethoxy-oxoethyl side chain. The phenolic -OH group enables hydrogen bonding, enhancing solubility in polar solvents, whereas the target compound’s -CF₃ group prioritizes hydrophobic interactions.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Key Substituent Molecular Weight Polarity Likely Solubility
Target Compound -CF₃ ~500 g/mol Moderate Low in water
Ethyl 6-methylthienopyridine analog (2.1) -CH₃ ~450 g/mol Low Very low in water
Ethyl 6-Boc-thieno[2,3-c]pyridine (2.2) -Boc ~400 g/mol High Moderate in DMSO
Ethyl 6-tert-pentyl analog (2.3) -C(CH₂)₂CH₃ ~350 g/mol Very low Insoluble in water
Ethyl hydroxyphenyl derivative (2.4) -OH ~390 g/mol High Moderate in ethanol

Biological Activity

Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with promising biological activities. This article explores its synthesis, structural characteristics, and biological implications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₃S₂. Its structure includes:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Amide linkage : Contributes to the stability and interaction with biological targets.
  • Thieno[2,3-b]pyridine moiety : Implicated in various pharmacological effects due to its heterocyclic nature.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to cell death by disrupting nucleotide synthesis pathways .

Pharmacological Profiles

The compound has been studied for its potential to modulate various biological pathways:

  • Cytotoxicity : It has shown cytotoxic effects against several cancer cell lines.
  • Apoptosis Induction : Similar compounds have been noted to activate apoptotic pathways through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
  • Anti-inflammatory Properties : The thieno[2,3-b]pyridine derivatives are known for their anti-inflammatory effects, which may be relevant in treating conditions like arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Methylthieno[2,3-b]pyridineStructureLess complex than target compound
3-Amino-thieno[2,3-b]pyridine derivativesStructureFocus on anti-inflammatory properties
Benzothiophene derivativesStructureDiverse biological activities but less specificity

The unique trifluoromethyl substitution in this compound enhances its lipophilicity and potential pharmacological profile compared to simpler analogs.

Case Studies and Research Findings

Several studies have documented the biological activity of thieno derivatives:

  • Antiproliferative Effects : Research has shown that thieno derivatives can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways such as the MAPK pathway .
  • In Silico Studies : Computational modeling has suggested that modifications in the structure can significantly enhance binding affinity to DHFR and other targets involved in cancer proliferation pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with cyclization to form the benzothiophene core. A common method includes nucleophilic substitution to introduce functional groups (e.g., trifluoromethyl) and condensation reactions for amide bond formation. Key steps include:

  • Use of anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen to acylate amino groups .
  • Purification via reverse-phase HPLC or recrystallization (e.g., methanol) to achieve >95% purity .
  • Critical parameters: Temperature control (e.g., 0–25°C), exclusion of moisture, and stoichiometric precision to avoid side products .

Q. How is the compound characterized post-synthesis, and which analytical techniques are essential?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm) .
  • IR spectroscopy : Identification of C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .
  • LC-MS/HRMS : Validation of molecular weight and fragmentation patterns .
  • Melting point analysis : Consistency in melting ranges (e.g., 190–200°C) indicates purity .

Q. What safety precautions are advised during handling, and how should accidental exposure be managed?

  • Personal protective equipment (PPE) : Use respiratory protection, gloves, and lab coats to avoid inhalation or skin contact .
  • Spill management : Avoid dust generation; contain spills with inert absorbents and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data interpretation, such as unexpected splitting or missing peaks?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Solvent variation : Use DMSO-d₆ to stabilize NH protons and reduce exchange broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon environments unambiguously .
  • Spiking experiments : Add authentic reference compounds to identify impurities .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale synthesis?

  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
  • Stepwise temperature control : Initiate reactions at 0°C to suppress side reactions, then warm to room temperature .
  • Flow chemistry : Continuous processing improves mixing and heat transfer for scalability .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate the desired polymorph .
  • X-ray diffraction : Confirm crystal packing and hydrogen-bonding networks to validate structural assignments .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

  • The trifluoromethyl group enhances lipophilicity, promoting membrane penetration .
  • The benzothiophene core interacts with hydrophobic enzyme pockets, while the amide group forms hydrogen bonds with catalytic residues (e.g., serine proteases) .
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate structure-activity relationships .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in efficacy .
  • Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinities .

Q. What methodologies ensure scalability of the synthesis without compromising purity?

  • Quality by Design (QbD) : Use DOE (design of experiments) to identify critical process parameters (e.g., stirring rate, reagent addition rate) .
  • In-line analytics : Implement PAT (process analytical technology) like FTIR for real-time monitoring .
  • Crystallization engineering : Optimize anti-solvent addition to enhance crystal yield and purity .

Q. What computational approaches predict the compound’s reactivity and metabolic pathways?

  • DFT calculations : Model transition states to predict reaction pathways and byproducts .
  • Molecular docking : Simulate interactions with CYP450 enzymes to forecast metabolic sites .
  • ADMET prediction tools : Use software like Schrödinger’s QikProp to estimate bioavailability and toxicity .

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